molecular formula C37H38N2O6 B1668398 Cepharanthine CAS No. 481-49-2

Cepharanthine

Cat. No. B1668398
CAS RN: 481-49-2
M. Wt: 606.7 g/mol
InChI Key: RCBDVSWQYYTNLG-WDYNHAJCSA-N
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Description

Cepharanthine is an anti-inflammatory and antineoplastic compound isolated from Stephania . It has been used in the clinic for more than 70 years . It has been shown effective against HTLV in lab research . It has been used to treat a diverse range of medical conditions, including radiation-induced leukopenia, idiopathic thrombocytopenic purpura, alopecia areata, alopecia pityrodes, venomous snakebites, xerostomia, sarcoidosis, refractory anemia, and various cancer-related conditions .


Synthesis Analysis

Cepharanthine is mainly obtained by isolation and extraction from the tuberous roots of Stephania Cepharantha Hayata . The content of Cepharanthine in the root mass is approximately 19.5–33.5% . It is an amphiphilic, ether-soluble, spinning, nonphenolic, amorphous tertiary base and is usually crystallized from benzene .


Molecular Structure Analysis

Cepharanthine is a bisbenzylisoquinoline alkaloid . The chemical structure of Cepharanthine has been solved and eight solvates were screened and discovered based on the conductor-like screening model for real solvents .


Chemical Reactions Analysis

Cepharanthine exerts membrane effects (modulation of efflux pumps, membrane rigidification) as well as different intracellular and nuclear effects . It interferes with several metabolic axes, primarily with the AMP-activated protein kinase (AMPK) and NFκB signaling pathways .

Scientific Research Applications

  • Anti-inflammatory : Cepharanthine has been shown to have anti-inflammatory properties . It suppresses nuclear factor-kappa B (NF-κB) activation, which is crucial to the inflammatory response .

  • Antibacterial : It also has antibacterial effects , which could be useful in treating bacterial infections.

  • Antioxidant : Cepharanthine has antioxidant properties . It can suppress lipid peroxidation, which is a key factor in cellular damage .

  • Antihemolytic : It has antihemolytic effects , which means it can prevent or reduce the lysis of red blood cells.

  • Immunomodulatory : Cepharanthine has immunomodulatory effects . It can modulate the immune system by affecting the function of its cells .

  • Antiviral : Recently, Cepharanthine has been found to have excellent anti-COVID-19 activity . It inhibits viral entry and replication at low doses .

Cepharanthine, a bisbenzylisoquinoline alkaloid derived from Stephania cepharantha Hayata, has been used in Japan since the 1950s to treat a number of acute and chronic diseases . Here are some additional applications of Cepharanthine:

  • Treatment of Leukopenia : Leukopenia is a decrease in the number of white blood cells in the blood, which can lead to increased susceptibility to infections. Cepharanthine has been used to treat radiation-induced leukopenia .

  • Treatment of Snake Bites : Cepharanthine has been clinically used to treat snake bites .

  • Treatment of Xerostomia : Xerostomia, also known as dry mouth, is a condition in which the salivary glands in your mouth don’t make enough saliva. Cepharanthine has been used to treat this condition .

  • Treatment of Alopecia : Alopecia refers to hair loss from the scalp or anywhere else on your body. Cepharanthine has been used to treat alopecia areata and alopecia pityrodes .

  • Treatment of Malaria : Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes. Cepharanthine has been used to treat malaria .

  • Treatment of Radioactive Leucopenia : Radioactive leucopenia is a decrease in white blood cell count due to radiation exposure. Cepharanthine has been used to treat this condition .

Future Directions

Cepharanthine has been found to have excellent anti-COVID-19 activity . Therefore, to improve its solubility and bioavailability, new dosage forms, such as dry powder inhalers (DPIs), liposomes, and nanoparticles, can be prepared, which can be used to provide a more effective dosing regimen for viral infections via pulmonary, oral, and intravenous administration . More efficient extraction and purification techniques should be used to extract Cepharanthine in the future .

properties

IUPAC Name

(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPXVXANRNDGTA-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045957
Record name Cepharanthine
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Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cepharanthine

CAS RN

481-49-2
Record name (+)-Cepharanthine
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Record name CEPHARANTHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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